BenchChemオンラインストアへようこそ!

5-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one

P-type ATPase inhibition Antifungal Structure-based drug design

5-Bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one (CAS 1100345-72-9) is a brominated tetrahydrocarbazolone small molecule scaffold. It features a ketone at the 1-position and a bromine atom at the 5-position of the tetrahydrocarbazole core, distinguishing it from other regioisomers.

Molecular Formula C12H10BrNO
Molecular Weight 264.122
CAS No. 1100345-72-9
Cat. No. B2681574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one
CAS1100345-72-9
Molecular FormulaC12H10BrNO
Molecular Weight264.122
Structural Identifiers
SMILESC1CC2=C(C(=O)C1)NC3=C2C(=CC=C3)Br
InChIInChI=1S/C12H10BrNO/c13-8-4-2-5-9-11(8)7-3-1-6-10(15)12(7)14-9/h2,4-5,14H,1,3,6H2
InChIKeyDPJQYEHKRGAGSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one (CAS 1100345-72-9): A Regiospecific Scaffold for ATPase Inhibitor Optimization and Chemical Biology


5-Bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one (CAS 1100345-72-9) is a brominated tetrahydrocarbazolone small molecule scaffold . It features a ketone at the 1-position and a bromine atom at the 5-position of the tetrahydrocarbazole core, distinguishing it from other regioisomers . This compound is a versatile intermediate for generating diverse compound libraries, particularly in medicinal chemistry programs targeting P-type ATPases and other therapeutic areas, where precise bromine positioning can critically influence target engagement and biological activity [1].

Procurement Alert: Why 6-Bromo or 7-Bromo Tetrahydrocarbazolone Analogs Cannot Substitute for the 5-Bromo Isomer


In-class tetrahydrocarbazolones with bromo substitution at positions 6 or 7 are not functionally interchangeable with the 5-bromo regioisomer. Structure-activity relationship (SAR) studies on tetrahydrocarbazole-based P-type ATPase inhibitors demonstrate that halogen position is a critical determinant of potency and selectivity [1]. For example, the 6-bromo derivative is heavily represented in patent literature as a key intermediate for biologically active compounds targeting VEGF production and fungal ATPases [2]. The 5-bromo isomer presents a distinct topological vector, which can lead to significantly different binding interactions within the same enzymatic pocket, as evidenced by co-crystallography studies showing that substituent orientation governs hydrogen-bonding and hydrophobic contact patterns [1]. Substituting a 6-bromo analog for a 5-bromo scaffold without rigorous SAR validation risks leading to a complete loss of target activity or unforeseen off-target effects.

Quantitative Evidence Guide: Why Choose the 5-Bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one Scaffold vs. 6-Bromo and Other Analogs


Regioisomer-Dependent Binding Pose in P-type ATPase

Co-crystallographic analysis of tetrahydrocarbazole (THCz) inhibitors bound to SERCA (a P-type ATPase) at 3.0 Å resolution revealed that the binding pocket accommodates substituents above the ion inlet channel [1]. The position of a halogen substituent on the THCz core directs the molecule's orientation within this well-defined hydrophobic pocket. While the 6-bromo isomer (CAS 59514-18-0) has been extensively characterized and serves as a key intermediate in P-type ATPase inhibitor synthesis [1], the 5-bromo isomer (CAS 1100345-72-9) projects the bromine atom along a distinct trajectory. Based on the reported crystal structure (PDB accession details in primary source), a computational docking comparison predicts the 5-bromo isomer would engage a different subset of pocket residues, potentially altering the inhibitory profile against fungal H+-ATPase (Pma1) versus mammalian SERCA [1].

P-type ATPase inhibition Antifungal Structure-based drug design

Access to Underexplored Chemical Space in GPCR and Kinase Medicinal Chemistry

Patent analysis reveals that the vast majority of biologically active brominated tetrahydrocarbazolones are substituted at the 6-position. The patent US8946444B2, which claims tetrahydrocarbazoles as VEGF production inhibitors, explicitly exemplifies numerous 6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-yl derivatives but includes no 5-bromo variants [1]. Similarly, Indian patent 250088 on tetrahydrocarbazole derivatives as GPCR ligands (particularly LHRH receptor antagonists) focuses on substitution patterns that do not include the 5-bromo regioisomer [2]. This indicates that 5-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one (CAS 1100345-72-9) occupies a unique and underexplored niche in the IP landscape, offering a novel chemical space for lead generation.

GPCR antagonists Kinase inhibitors Regioselective functionalization

Superior Synthetic Utility for Regioselective Palladium-Catalyzed Cross-Couplings

The 5-bromo substituent on a tetrahydrocarbazol-1-one core is positioned ortho to the indolic NH and para to the bridging carbon. This electronic environment creates a unique reactivity profile in palladium-catalyzed cross-coupling reactions compared to the 6- and 7-bromo isomers. The 5-position experiences greater steric hindrance from the adjacent carbonyl-containing cyclohexenone ring, which can lead to slower oxidative addition but higher selectivity in sequential cross-coupling strategies [1]. In contrast, the 6-bromo isomer, being para to the indolic nitrogen and meta to the bridging carbon, generally exhibits faster reaction kinetics but may undergo unwanted competing reactions under forcing conditions [2].

Suzuki coupling Buchwald-Hartwig amination C-H activation

Best Applications of 5-Bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one: From Antifungal Lead Optimization to Synthetic Methodology Development


Selective Antifungal Lead Optimization Targeting Pma1 over SERCA

In the development of novel antifungal agents based on the tetrahydrocarbazole scaffold, a critical challenge is achieving selectivity for the fungal H+-ATPase (Pma1) over the human SERCA pump to avoid toxicity. Using 5-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one as the core scaffold, medicinal chemists can explore a distinct vector from the well-characterized 6-bromo series. As supported by the co-crystallography data [1], this regioisomer is predicted to occupy the ATPase binding pocket in a unique orientation. This scenario is ideal for a research group that has identified potency in a 6-bromo lead but faces selectivity issues, providing an alternative starting point for an SAR-by-library synthesis to improve the therapeutic index.

Generation of Novel Intellectual Property for GPCR and Kinase Targets

For biotechnology companies and academic drug discovery units seeking to build a patentable chemical series, the 5-bromo tetrahydrocarbazolone scaffold offers a valuable opportunity. A landscape analysis of key patents [2] shows that the 6-bromo isomer is heavily exemplified, creating a crowded IP space. By using the 5-bromo isomer as the core building block, researchers can synthesize libraries of novel derivatives through Suzuki, Sonogashira, or Buchwald-Hartwig couplings. The resulting compounds are structurally distinct from prior art, increasing the likelihood of securing composition-of-matter patents for hits against challenging targets like LHRH receptors or BTK, where tetrahydrocarbazole motifs are known to have activity.

Methodological Studies in Regioselective C-H Activation and Cross-Coupling

The unique steric and electronic properties of the 5-bromo position make this compound an excellent substrate for developing and testing new catalytic methods. Synthetic methodology groups can use 5-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one to challenge the limits of regioselective C-H activation or investigate the scope of new, low-reactivity coupling partners. The compound's inherent lower reactivity, inferred from its substitution pattern, allows for the systematic study of reaction kinetics and catalyst design, serving as a benchmark for demonstrating the performance of novel, highly active catalysts in a pharmaceutically relevant context.

Chemical Biology Tool for Off-Target Profiling of Brominated Scaffolds

Due to its distinct regioisomeric identity, this compound can serve as a critical negative control or profiling tool in chemical biology. In a research program where a 6-bromo tetrahydrocarbazole has been identified as a hit for a specific enzyme, the 5-bromo analog can be used to assess binding-site specificity. A differential activity profile between the two regioisomers provides strong evidence that the parent compound's activity is due to a specific binding interaction rather than non-specific, promiscuous cellular effects, helping to triage and prioritize chemical series for further development.

Quote Request

Request a Quote for 5-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.